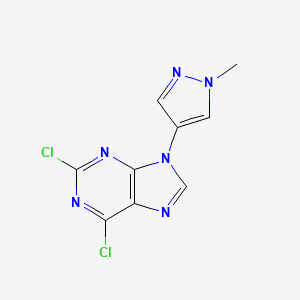

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

CAS No.:

Cat. No.: VC18342367

Molecular Formula: C9H6Cl2N6

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl2N6 |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |

| Standard InChI | InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |

| Standard InChI Key | TUMYZSXRMYKNMG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |

Introduction

Chemical Identity and Structural Features

The compound belongs to the purine family, characterized by a bicyclic aromatic ring system fused with a pyrazole moiety. Key structural and molecular properties include:

The pyrazole ring at position 9 introduces steric and electronic effects that influence reactivity and binding interactions in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

-

Core Purine Functionalization: Starting from 2,6-dichloropurine, Mitsunobu or Ullmann-type reactions introduce the pyrazole moiety .

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Used to attach substituted pyrazoles under mild conditions .

-

Purification: Column chromatography (e.g., CHCl₃/MeCN gradients) yields the final product with ~29–48% efficiency .

Key Reaction Conditions

Physicochemical Properties

Stability and Solubility

-

Solubility: Soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water.

Spectroscopic Data

Biological and Pharmacological Applications

Kinase Inhibition

The compound serves as a precursor in synthesizing CDK12/CDK13 inhibitors, which are critical for cancer therapy. Derivatives demonstrate submicromolar IC₅₀ values in breast and liver cancer cell lines .

Epigenetic Modulation

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume